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Compound of Interest

Compound Name: 4-lodopyridine-3-carbonitrile

Cat. No.: B1352713

An objective guide for researchers, scientists, and drug development professionals on the
structural characteristics of halogenated pyridine derivatives, offering insights into the
crystallographic properties of 4-iodopyridine and 4-chloropyridine-2-carbonitrile.

Please note: An exhaustive search for the X-ray crystal structure of 4-iodopyridine-3-
carbonitrile and its direct derivatives did not yield any publicly available crystallographic data.
Therefore, this guide provides a comparative analysis of two closely related structures for
which crystallographic data is available: 4-iodopyridine and 4-chloropyridine-2-carbonitrile. This
comparison sheds light on the influence of a halogen substituent at the 4-position and a cyano
group on the pyridine ring, which is of significant interest in medicinal chemistry and materials
science.

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for 4-iodopyridine and 4-
chloropyridine-2-carbonitrile, facilitating a direct comparison of their structural properties.

Table 1: Crystal Data and Structure Refinement for 4-lodopyridine and 4-Chloropyridine-2-
carbonitrile
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Parameter

4-lodopyridine

4-Chloropyridine-2-
carbonitrile[1]

CCDC Number 135495[2] 1407613[1]
Empirical Formula CsHalN CeH3CIN2
Formula Weight 205.00 138.55
Crystal System Orthorhombic Monoclinic
Space Group P212121 P21/n

a (R) 7.034(2) 3.8682(3)
b (A) 13.789(4) 14.5073(12)
c (A) 6.208(2) 10.5891(9)
a(°) 90 90

B () 90 95.839(2)
y () 90 920

Volume (A3) 601.7(3) 590.93(8)
A 4 4
Calculated Density (Mg/m3) 2.264 1.556
Absorption Coefficient (mm=1) 5.679 0.53
F(000) 384 280

R_int - 0.063

Final R indices [I>20(l)]

R1 =0.050, wR2 = 0.135

Table 2: Selected Bond Lengths (A) for 4-Chloropyridine-2-carbonitrile[1]
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Bond Length (A)
Cl1-C4 1.737(2)
N1-C2 1.328(3)
N1-C6 1.332(3)
c2-C3 1.383(3)
C3-C4 1.373(3)
C4-C5 1.378(3)
C5-C6 1.380(3)
C2-C7 1.440(3)
N2-C7 1.143(3)

Experimental Protocols

The methodologies employed in the X-ray crystallographic analysis of the compared
compounds are detailed below.

Synthesis and Crystallization

» 4-lodopyridine: The synthesis and crystallization details for the specific crystal structure
(CCDC 135495) are not readily available in the provided search results. Generally, 4-
iodopyridine can be synthesized through various methods, including the diazotization of 4-
aminopyridine followed by a Sandmeyer-type reaction with an iodide salt. Crystals suitable
for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent.

e 4-Chloropyridine-2-carbonitrile: This compound can be synthesized by the cyanation of 4-
chloropyridine N-oxide using trimethylsilyl cyanide (TMSCN).[1] An alternative one-step
process involves the reaction of 4-nitropyridine N-oxide with ethyl chloroformate and
TMSCN.[1] Single crystals for X-ray diffraction were obtained by slow evaporation of a
solution of the compound.

X-ray Data Collection and Structure Refinement
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» General Procedure: A suitable single crystal is mounted on a diffractometer.[3] The crystal is
maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection. X-
rays of a specific wavelength (e.g., Mo Ka, A = 0.71073 A) are directed at the crystal.[3] As
the crystal is rotated, a diffraction pattern is collected by a detector.[3]

o Data Processing: The collected diffraction data is processed to yield a set of reflection
intensities.[3] This data is then used to solve the crystal structure, typically using direct
methods, and the structural model is refined against the experimental data.[3] For 4-
chloropyridine-2-carbonitrile, data was collected on a Bruker APEXII CCD diffractometer, and
the structure was solved with SHELXS97 and refined with SHELXL97.[1]

Visualizations

The following diagrams illustrate the general workflow of X-ray crystallography and a
comparison of the molecular structures of the discussed compounds.
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General Experimental Workflow for X-ray Crystallography
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A generalized workflow for determining a crystal structure using X-ray diffraction.
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Key structural differences between 4-iodopyridine and 4-chloropyridine-2-carbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1352713?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4518955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4518955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4518955/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodopyridine
https://en.wikipedia.org/wiki/X-ray_crystallography
https://www.benchchem.com/product/b1352713#x-ray-crystallography-of-4-iodopyridine-3-carbonitrile-derivatives
https://www.benchchem.com/product/b1352713#x-ray-crystallography-of-4-iodopyridine-3-carbonitrile-derivatives
https://www.benchchem.com/product/b1352713#x-ray-crystallography-of-4-iodopyridine-3-carbonitrile-derivatives
https://www.benchchem.com/product/b1352713#x-ray-crystallography-of-4-iodopyridine-3-carbonitrile-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1352713?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

